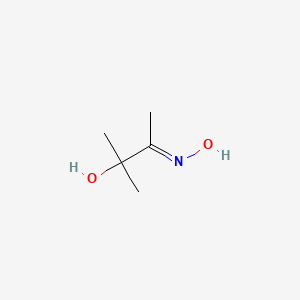

3-Hydroxy-3-methyl-2-butanone oxime

説明

Contextualization within Oxime Chemistry Research

Oxime chemistry is a rich and continually evolving field. rsc.org Oximes are widely recognized as versatile synthetic intermediates. researchgate.net They can be converted into amides through the Beckmann rearrangement, a reaction of significant industrial importance, and can also be reduced to form amines. wikipedia.org The N-O bond within the oxime moiety can be cleaved to generate iminyl radicals, which are highly reactive species useful in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netnsf.gov

The applications of oximes extend beyond synthetic intermediates. They are found in a variety of biologically active molecules, including insecticides and pharmaceuticals. researchgate.netnih.gov For instance, certain oxime derivatives act as antidotes for nerve agents by reactivating acetylcholinesterase. wikipedia.org In coordination chemistry, oximes and their derivatives, particularly vic-dioximes, are well-known for their ability to form stable complexes with a wide range of metal ions. researchgate.net This has led to their use in areas such as catalysis and the development of new materials. researchgate.net The ongoing exploration of oxime chemistry continues to uncover new reactivities and applications, driven by the quest for more efficient synthetic methods and novel functional molecules. rsc.orgdntb.gov.ua

Significance of Hydroxyl-Functionalized Ketone Oximes in Synthetic and Coordination Chemistry

The presence of a hydroxyl group in conjunction with a ketone oxime functionality, as seen in 3-Hydroxy-3-methyl-2-butanone (B89657) oxime, imparts unique properties that are highly valuable in both synthetic and coordination chemistry. The hydroxyl group can act as a directing group, influencing the stereochemical outcome of reactions at the oxime center or other nearby functional groups. It can also participate in intramolecular hydrogen bonding, which can affect the conformation and reactivity of the molecule.

In synthetic chemistry, the hydroxyl group offers a handle for further functionalization. It can be protected and deprotected, or it can be converted into other functional groups, thereby increasing the synthetic utility of the oxime. For example, the hydroxyl group can be involved in cyclization reactions, leading to the formation of heterocyclic structures that are prevalent in many natural products and pharmaceuticals. mdpi.com

In coordination chemistry, the hydroxyl group provides an additional coordination site, allowing the oxime to act as a bidentate or even a tridentate ligand. This chelate effect often leads to the formation of more stable metal complexes compared to those formed by monodentate ligands. The ability to form such stable, well-defined complexes is crucial for applications in catalysis, where the metal center's environment dictates its catalytic activity and selectivity. The hydroxyl group can also participate in the formation of polynuclear complexes, where it bridges multiple metal centers, leading to materials with interesting magnetic or electronic properties. uoa.gr

Current Research Landscape and Key Unexplored Areas Pertaining to 3-Hydroxy-3-methyl-2-butanone Oxime

Current research on this compound has touched upon its synthesis and its role as a ligand in coordination chemistry. The synthesis is typically achieved through the condensation of 3-hydroxy-3-methyl-2-butanone with hydroxylamine (B1172632). dss.go.th Its ability to form complexes with transition metals like nickel has been demonstrated, with studies investigating the structure and properties of these complexes. acs.org For instance, it has been used as a ligand in the formation of polynuclear lanthanide clusters, which are of interest for their potential applications as single-molecule magnets. uoa.gr

Despite this, there are several key areas pertaining to this compound that remain largely unexplored. A systematic investigation into its reactivity in various organic transformations, beyond its role as a simple oxime, is lacking. For example, the interplay between the hydroxyl and oxime functionalities in reactions such as the Beckmann rearrangement or reactions involving iminyl radical intermediates has not been thoroughly studied.

Furthermore, while some coordination complexes have been synthesized, a comprehensive exploration of its coordination behavior with a wider range of metal ions, including main group metals and other transition metals, could reveal novel structures and catalytic activities. The potential of its metal complexes in areas such as bioinorganic chemistry or as precursors for nanomaterials is yet to be fully realized. A deeper understanding of the spectroscopic and crystallographic properties of both the free ligand and its metal complexes would provide valuable insights into its electronic structure and bonding. chemicalbook.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol nih.gov |

| CAS Number | 7431-25-6 nih.gov |

| Appearance | Crystalline solid |

| Melting Point | 84-86 °C slideshare.net |

| IUPAC Name | (3E)-3-(hydroxyimino)-2-methylbutan-2-ol nih.gov |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Characteristic bands around 3600 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=N stretch), and 945 cm⁻¹ (N-O stretch) are expected. wikipedia.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would confirm the presence of methyl, hydroxyl, and oxime protons and carbons. chemicalbook.com |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. chemicalbook.com |

| Raman Spectroscopy | Raman spectra provide complementary vibrational information to IR spectroscopy. chemicalbook.comnih.gov |

Structure

3D Structure

特性

IUPAC Name |

(3E)-3-hydroxyimino-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6-8)5(2,3)7/h7-8H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLLBCGVADVPKD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-25-6 | |

| Record name | NSC409554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemo Selective Preparation of 3 Hydroxy 3 Methyl 2 Butanone Oxime

Established Synthetic Routes for 3-Hydroxy-3-methyl-2-butanone (B89657) Oxime from Precursors

The most conventional and established route to 3-hydroxy-3-methyl-2-butanone oxime involves a two-step process. The first step is the synthesis of the precursor ketone, 3-hydroxy-3-methyl-2-butanone, followed by its oximation.

Step 1: Synthesis of 3-Hydroxy-3-methyl-2-butanone The precursor ketone, also known as dimethylacetylcarbinol, is commonly prepared via the mercury-catalyzed hydration of 2-methyl-3-butyn-2-ol (B105114). lookchem.com In this reaction, the alkyne is treated with aqueous sulfuric acid in the presence of a mercury salt, such as yellow mercury oxide, which catalyzes the addition of water across the triple bond to yield an enol intermediate that rapidly tautomerizes to the more stable ketone. lookchem.com

A typical laboratory preparation involves the dropwise addition of 2-methyl-3-butyn-2-ol to a heated solution of sulfuric acid and mercury oxide. lookchem.com After the reaction, the product is isolated through extraction and purified by distillation. lookchem.com

Step 2: Oximation of the Precursor Ketone The second step is the reaction of 3-hydroxy-3-methyl-2-butanone with hydroxylamine (B1172632), typically in the form of hydroxylamine hydrochloride, to form the oxime. This is a classic nucleophilic addition-elimination reaction where the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. ncert.nic.in The resulting hemiaminal intermediate then dehydrates to form the C=N double bond of the oxime. The reaction is often carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate (B1210297), to neutralize the liberated HCl and free the hydroxylamine nucleophile.

Interactive Data Table: Established Synthesis of this compound| Step | Reactant(s) | Reagent(s) | Key Conditions | Product | Typical Yield |

|---|---|---|---|---|---|

| 1. Hydration | 2-Methyl-3-butyn-2-ol | H₂SO₄ (aq), HgO | 65-75°C | 3-Hydroxy-3-methyl-2-butanone | ~32% lookchem.com |

Novel Catalytic Approaches in Oxime Formation and Functionalization

While the classical oximation method is effective, research has focused on developing more efficient and milder catalytic systems. These novel approaches aim to improve reaction rates, increase yields, and enhance selectivity under more benign conditions.

For the oximation of ketones in general, various catalysts have been explored. For instance, systems using copper(II) sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) have been shown to stereoselectively catalyze the conversion of ketones to their corresponding oximes with hydroxylamine hydrochloride under mild conditions. researchgate.net Another approach involves the use of thiazole (B1198619) salts as catalysts for the synthesis of the α-hydroxy ketone precursor from paraldehyde (B1678423), avoiding the use of more volatile acetaldehyde (B116499). google.com This "one-pot" method features high conversion rates of the starting material. google.com

The application of such catalytic systems to the synthesis of this compound could offer significant advantages over traditional methods.

Interactive Data Table: Comparison of Catalytic Systems for Oximation

| Catalytic System | Key Features | Potential Advantages | Reference Context |

|---|---|---|---|

| CuSO₄ / K₂CO₃ | Mild reaction conditions, high yields. | High stereoselectivity, reduced reaction times. | General for aldehydes and ketones. researchgate.net |

| Thiazole Salts | "One-pot" synthesis from paraldehyde. | Avoids volatile reagents, high conversion (90-98%), high selectivity (85-95%). | Synthesis of the precursor, 3-hydroxy-2-butanone. google.com |

Stereoselective Synthesis and Isomeric Separation of this compound (E/Z Isomers)

A significant challenge in the synthesis of ketoximes, including this compound, is the formation of geometric isomers (E and Z) due to the C=N double bond. researchgate.net The relative orientation of the hydroxyl group of the oxime and the substituents on the carbon atom can lead to two distinct stereoisomers with different physical properties and chemical reactivity.

The synthesis of oximes often results in a mixture of these E/Z isomers, and their separation is typically required for specific applications. researchgate.net Common methods for separation include fractional crystallization and column chromatography. researchgate.net The ratio of the isomers formed can be influenced by reaction conditions such as the solvent, temperature, and pH.

For certain oximes, stereoselective synthetic methods have been developed. For example, specific base-catalyzed reactions can favor the formation of the E-isomer in high yields and diastereomeric purity. researchgate.net While this specific method was developed for aldoximes, the principle of controlling stereochemistry through carefully chosen reaction pathways is directly applicable. The equilibration of a mixture of Z/E isomers can be temperature-dependent, offering another potential avenue for controlling the isomeric ratio. researchgate.net The PubChem database lists the (3E)-isomer, suggesting it may be the more stable or commonly isolated form. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of safer reagents, benign solvents, and energy-efficient conditions.

Safer Reagents and Pathways: A significant green improvement is the replacement of hazardous mercury catalysts used in the precursor synthesis. lookchem.com Alternative non-mercury hydration catalysts for alkynes are an active area of research. Furthermore, using paraldehyde instead of the highly volatile acetaldehyde as a starting material for the precursor ketone enhances safety and handling. google.com

Benign Solvents and Catalysts: The use of water or bio-derived solvents like glycerol (B35011) can drastically reduce the environmental impact compared to traditional organic solvents. nih.gov Research into using agro-waste-derived catalysts, such as those developed for the synthesis of isoxazole-5(4H)-ones, provides a model for developing renewable catalytic systems for oxime synthesis. nih.gov

Interactive Data Table: Application of Green Chemistry Principles

| Principle | Traditional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Catalyst Choice | Mercury salts (HgO) for precursor synthesis. lookchem.com | Non-mercury catalysts; Thiazole salts. google.com | Reduces heavy metal toxicity. |

| Solvent Use | Organic solvents (e.g., ether) for extraction. lookchem.com | Water, glycerol, or solvent-free conditions. nih.gov | Reduces volatile organic compound (VOC) emissions. |

| Starting Materials | Use of volatile or hazardous reagents. | Use of stable precursors like paraldehyde. google.com | Improved safety and handling. |

| Process Efficiency | Multi-step synthesis with isolation. | Catalytic one-pot reactions. google.com | Reduces waste, energy consumption, and time. |

Derivatization Strategies for the Hydroxyl and Oxime Functionalities of the Compound

The bifunctional nature of this compound makes it a versatile building block for further chemical transformations. Both the tertiary hydroxyl group and the oxime moiety can be selectively targeted for derivatization.

Reactions at the Hydroxyl Group: The tertiary alcohol functionality can undergo reactions typical for alcohols.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base can form the corresponding esters. An example is the formation of 3-hydroxyamino-3-methyl-2-butanone oxime acetate. chemicalbook.com

Etherification: Conversion into an ether is possible, for example, through a Williamson ether synthesis, although steric hindrance at the tertiary center might require specific conditions.

Reactions at the Oxime Group: The oxime group is also reactive and can be transformed into other important functional groups.

Beckmann Rearrangement: Treatment of the ketoxime with a strong acid (like sulfuric acid or phosphorus pentachloride) can induce a Beckmann rearrangement to yield a substituted amide.

Reduction: The C=N bond of the oxime can be reduced to form the corresponding amine, 3-amino-3-methyl-2-butanol. Catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reducing agents can be employed.

Complexation: The nitrogen atom of the oxime is a good ligand for metal ions. It can form coordination complexes, such as the nickel complex Bis[3-(hydroxyamino)-3-methyl-2-butanone oximato(2-)-N,N']nickel. acs.org

Cyclization: The compound can be a precursor for synthesizing heterocyclic compounds, such as furans. researchgate.net For example, it reacts with malononitrile (B47326) to form a substituted dihydrofuran derivative. researchgate.net

Coordination Chemistry and Metal Complexation Studies of 3 Hydroxy 3 Methyl 2 Butanone Oxime

Ligand Design Principles and Coordination Modes of the Oxime

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. Oximes, including 3-Hydroxy-3-methyl-2-butanone (B89657) oxime, are classified as ambidentate ligands, meaning they can coordinate to a metal center through more than one atom. nih.gov The primary coordination sites are the nitrogen atom of the oxime group and the oxygen atom of the hydroxyl group. nih.gov

The coordination behavior of oximes is influenced by several factors, including the nature of the R and R' groups attached to the carbon of the C=N bond, the metal ion, and the reaction conditions. researchgate.net In the case of 3-Hydroxy-3-methyl-2-butanone oxime, the presence of the hydroxyl group and methyl groups introduces specific steric and electronic effects that influence its coordination modes.

Oximes can act as both hydrogen-bond donors (via the –O-H moiety) and acceptors (via the –C=N and –OH moieties). scispace.com This dual capability allows for the formation of various supramolecular structures through hydrogen bonding. scispace.com The common coordination modes observed for oximes include:

N-Coordination: The nitrogen atom of the oxime group is the most common coordination site, forming a dative bond with the metal ion. nih.govat.ua

N,O-Chelation: When the ligand structure allows, both the nitrogen and oxygen atoms of the oximato group can coordinate to the same metal center, forming a stable chelate ring. nih.gov

Bridging Coordination: The oxime group can bridge two or more metal centers, leading to the formation of polynuclear complexes and extended networks. nih.gov

The ability of the oxime functionality to participate in hydrogen bonding also plays a crucial role in the self-assembly of metal-containing architectures, leading to the formation of supramolecular scaffolds. capes.gov.br

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, readily form complexes with a wide range of ligands, including oximes. The coordination chemistry of this compound with transition metals is expected to be rich and varied.

For instance, copper(II) complexes of similar oxime ligands have been synthesized and characterized. researchgate.netnih.gov These complexes often exhibit square planar or octahedral geometries, with the oxime ligand coordinating through the nitrogen atom. researchgate.netresearchgate.net The synthesis of a copper(II) complex with 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) oxime involved heating an ethanolic solution of the ligand and copper chloride, resulting in an octahedral complex. researchgate.net It is anticipated that this compound would form similar complexes with copper(II) and other transition metals like nickel(II), cobalt(II), and rhodium(III). nih.govacs.org

The characterization of these transition metal complexes typically involves techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N and N-O bonds upon complexation. researchgate.net

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry and electronic structure. researchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can indicate the oxidation state and spin state of the metal ion. researchgate.net

Elemental Analysis: To confirm the stoichiometry of the complex. researchgate.net

A hypothetical reaction for the formation of a copper(II) complex with this compound is shown below:

CuCl₂ + 2 C₅H₁₁NO₂ → [Cu(C₅H₁₀NO₂)₂] + 2 HCl

Interactive Table: Expected Properties of a Hypothetical Copper(II) Complex with this compound

| Property | Expected Value/Observation |

| Geometry | Square planar or Octahedral |

| Color | Likely blue or green |

| IR (C=N stretch) | Shift to lower frequency compared to the free ligand |

| IR (N-O stretch) | Shift to higher or lower frequency depending on the coordination mode |

| UV-Vis (d-d transitions) | Broad absorption band in the visible region |

| Magnetic Moment | Paramagnetic, consistent with one unpaired electron for Cu(II) |

While the coordination chemistry of oximes with transition metals is well-established, their complexation with main group and lanthanide elements is a less explored but growing area of research. The interaction of this compound with these elements could lead to novel structures and properties.

The larger ionic radii and higher coordination numbers of lanthanide ions could facilitate the formation of complexes with higher coordination numbers and different geometries compared to transition metal complexes. The oxime ligand could potentially act as a multidentate ligand, utilizing both the oxime and hydroxyl groups for coordination.

Structural Analysis of Coordination Compounds: X-ray Diffraction and Advanced Spectroscopic Techniques

In addition to X-ray diffraction, advanced spectroscopic techniques are crucial for characterizing these complexes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of copper(II), EPR spectroscopy is a powerful tool to probe the electronic structure and the nature of the metal-ligand bonding. researchgate.net

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass of the complex and identify its composition. nih.gov

Raman Spectroscopy: Provides complementary vibrational information to IR spectroscopy and can be particularly useful for studying metal-ligand vibrations. nih.gov

Interactive Table: Spectroscopic Data for 3-Hydroxy-3-methyl-2-butanone and its Precursor

| Compound | Technique | Key Spectral Features (cm⁻¹) | Reference |

| 3-Hydroxy-3-methyl-2-butanone | IR Spectroscopy | Strong C=O stretch (~1715), Broad O-H stretch (~3400) | nist.govchemicalbook.com |

| This compound | IR Spectroscopy | C=N stretch (~1650), N-O stretch (~930-960), Broad O-H stretch (~3300) | chemicalbook.com |

| This compound | Raman Spectroscopy | Provides complementary vibrational data, useful for identifying skeletal vibrations and metal-ligand modes in complexes. | nih.gov |

Electronic and Magnetic Properties of Oxime-Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the coordinating ligands. For transition metal complexes of this compound, these properties are of significant interest.

The electronic spectra of these complexes, measured by UV-Vis spectroscopy, will exhibit bands corresponding to d-d transitions and charge-transfer transitions. The d-d transitions are typically weak and provide information about the crystal field splitting, which is influenced by the ligand. Charge-transfer bands, which are more intense, arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

The magnetic properties of the complexes are determined by the number of unpaired electrons on the metal center. researchgate.net For example, a d⁹ copper(II) complex will be paramagnetic with a magnetic moment corresponding to one unpaired electron. In some cases, magnetic exchange interactions can occur between metal centers in polynuclear complexes, leading to antiferromagnetic or ferromagnetic coupling. researchgate.net

Supramolecular Assembly and Self-Organization of Oxime-Metal Scaffolds

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nih.gov The ability of this compound to participate in hydrogen bonding, in addition to its coordination to metal ions, makes it an excellent building block for the construction of supramolecular assemblies. scispace.comcapes.gov.br

The self-assembly of metal complexes of this ligand can lead to the formation of well-defined one-, two-, or three-dimensional structures. rsc.org These supramolecular scaffolds are of interest for their potential applications in areas such as catalysis, materials science, and molecular recognition. rsc.orgnih.gov The formation of these assemblies is governed by a combination of coordination bonds and weaker interactions like hydrogen bonds, π-π stacking, and van der Waals forces. The specific architecture of the resulting scaffold will depend on the coordination geometry of the metal ion, the denticity of the ligand, and the nature of the intermolecular interactions. rsc.org

Computational Chemistry and Theoretical Studies on 3 Hydroxy 3 Methyl 2 Butanone Oxime

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic characteristics of 3-Hydroxy-3-methyl-2-butanone (B89657) oxime. While specific comprehensive research articles focusing solely on this molecule are limited, a wealth of computed data is available through public databases such as PubChem. nih.gov These calculations provide optimized molecular geometries, bond lengths, and bond angles, which are fundamental to understanding the molecule's three-dimensional structure.

Theoretical studies on similar oxime derivatives offer a framework for interpreting the electronic properties of 3-Hydroxy-3-methyl-2-butanone oxime. biointerfaceresearch.com Key electronic properties that can be determined through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. biointerfaceresearch.com

Furthermore, these calculations can yield a variety of other electronic descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule and helps in identifying regions susceptible to electrophilic and nucleophilic attack. biointerfaceresearch.com

Table 1: Computed Molecular and Electronic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | nih.gov |

| Molecular Weight | 117.15 g/mol | nih.gov |

| XLogP3 | 0.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 117.078978594 Da | nih.gov |

| Topological Polar Surface Area | 52.8 Ų | nih.gov |

| Heavy Atom Count | 8 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 107 | nih.gov |

Note: The data in this table is based on computational predictions and may vary from experimental values.

Conformational Analysis and Tautomeric Equilibria of the Oxime

Tautomerism is another crucial aspect to consider for this compound. Oximes can exist in equilibrium with their nitroso tautomers. acs.orgacs.org Computational studies on other oxime-containing molecules have successfully investigated the thermodynamics and kinetics of such tautomeric equilibria. csic.esresearchgate.netresearchgate.net These studies often reveal that while multiple tautomers are possible, one form is typically more stable under specific conditions. For instance, in many oximes, the oxime form is found to be more stable than the corresponding nitroso form. researchgate.net The presence of solvent can also significantly influence the position of the tautomeric equilibrium. researchgate.net A detailed computational investigation into the tautomeric equilibria of this compound would provide valuable information on its potential chemical behavior in different environments.

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical methods are powerful tools for predicting the reactivity of a molecule and for elucidating potential reaction pathways. catalysis.blognih.govchemrxiv.orgrsc.org For this compound, this can involve the calculation of reactivity descriptors derived from DFT, such as the Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Studies on the reactivity of other aliphatic oximes have shown that the oxime group can act as a chelating agent for metal ions, with the nitrogen and oxygen atoms being the primary reaction centers. kci.go.krresearchgate.net The reactivity of these oximes was found to be influenced by the nature of the substituents. researchgate.net While a direct theoretical prediction of the reactivity of this compound is not extensively documented, the principles from these studies can be applied.

Furthermore, computational chemistry can be used to model reaction mechanisms. For instance, the reaction of the parent ketone, 3-hydroxy-3-methyl-2-butanone, with malononitrile (B47326) has been studied theoretically, providing insights into the reaction mechanism and the role of catalysts. chemicalbook.com Similarly, the reaction of oximes can be computationally modeled to understand their reaction pathways, such as in cycloaddition reactions or in their role as dynamic covalent linkages. rsc.orgnsf.govrsc.org A theoretical study of the reaction pathways of this compound could uncover new synthetic possibilities and provide a deeper understanding of its chemical transformations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules and their interactions with their environment. While specific MD simulations for this compound are not prominently featured in the literature, studies on similar molecules, such as other 2-hydroxy oximes, have been conducted. tandfonline.com These simulations can provide valuable insights into the intermolecular interactions of the oxime, for example, in a solvent or at an interface. tandfonline.comrsc.orgnih.gov

Spectroscopic Property Simulations and Validation (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the simulation of spectroscopic properties, which can be used to validate and interpret experimental spectra. nih.govnih.govnih.govsonar.chivanmr.com For this compound, experimental NMR and IR spectra are available from various sources. chemicalbook.com

The simulation of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govnih.gov By comparing the calculated chemical shifts with experimental data, the assignment of signals in the experimental spectrum can be confirmed. Similarly, the simulation of IR spectra involves the calculation of vibrational frequencies and their corresponding intensities. nih.govnih.gov These calculated frequencies are often scaled to better match the experimental values. This comparison helps in the assignment of the various vibrational modes of the molecule.

UV-Vis spectra can also be simulated using time-dependent DFT (TD-DFT) methods. biointerfaceresearch.com These calculations can predict the electronic transitions and the corresponding absorption wavelengths, which can then be compared with experimental UV-Vis spectra to understand the electronic structure and transitions within the molecule. columbia.edu The validation of simulated spectroscopic data against experimental results is a crucial step in ensuring the accuracy of the computational models used. nih.gov

Advanced Analytical and Spectroscopic Characterization Beyond Basic Identification

High-Resolution Spectroscopic Probes for Isomeric Distinction and Conformational Analysis

3-Hydroxy-3-methyl-2-butanone (B89657) oxime exists as two geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-nitrogen double bond. High-resolution spectroscopic techniques are indispensable for differentiating these isomers and analyzing their conformational preferences.

Isomeric Distinction: Like other oximes, the (E) and (Z) isomers of 3-Hydroxy-3-methyl-2-butanone oxime can be separated using chromatographic techniques such as gas chromatography (GC). nih.gov The distinct stereochemistry of the isomers leads to unique vibrational spectra, particularly in the infrared (IR) region. A study on simpler aldoximes using Gas Chromatography coupled with Fourier Transform Infrared (FTIR) spectroscopy demonstrated that the individual E and Z isomers have distinct and unambiguous FTIR spectra. monash.edu This allows for on-line identification and monitoring of each isomer as it elutes from the GC column. monash.edu Key differences in the spectra arise from the stretching and bending vibrations of the C=N, N-O, and O-H groups, whose positions are sensitive to the geometric arrangement of the substituents. For this compound, the intramolecular environment of the hydroxyl group would differ significantly between the (E) and (Z) forms, leading to distinct O-H stretching frequencies.

Conformational Analysis: The flexibility of the single bonds in this compound allows for multiple spatial arrangements, or conformations. High-resolution vibrational spectroscopy (FTIR and Raman) combined with computational methods like Density Functional Theory (DFT) is a powerful approach for conformational analysis. researchgate.net By calculating the theoretical vibrational frequencies for different stable conformers and comparing them with the experimental high-resolution spectra, it is possible to identify the conformations present in a sample. researchgate.net For this molecule, key areas of spectroscopic interest would be the vibrational modes of the C-C-O-H dihedral angle and the orientation of the methyl groups relative to the oxime plane.

Key vibrational bands for this compound are observed in the infrared spectrum, with characteristic absorptions for the O-H stretch (around 3600 cm⁻¹), the C=N stretch (around 1665 cm⁻¹), and the N-O stretch (around 945 cm⁻¹). wikipedia.org High-resolution analysis of the O-H stretching band, in particular, can provide insights into intramolecular hydrogen bonding, which may differ between conformers and isomers.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation in Solution and Solid State

While basic ¹H and ¹³C NMR spectra confirm the fundamental connectivity of this compound, advanced NMR experiments are required for unambiguous structural assignment and detailed spatial information. chemicalbook.com

Structural Elucidation in Solution: Two-dimensional (2D) NMR techniques are essential for assigning all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the proximity of the protons on the C4 methyl group to the C2 carbon of the oxime.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for definitive assignment of each carbon signal based on its attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded. For this compound, a NOESY experiment could definitively distinguish between the (E) and (Z) isomers by observing a spatial correlation between the oxime's OH proton and either the C4 methyl protons or the C3 methyl protons, depending on the isomer.

Solid-State NMR: Solid-state NMR (ssNMR) provides information about the structure and dynamics of the molecule in its crystalline form. Since single crystals suitable for X-ray diffraction are not always available, ssNMR is a valuable alternative. Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard ssNMR technique that can provide high-resolution ¹³C spectra of solid samples. This would be useful to study potential polymorphism (the existence of multiple crystalline forms) and to understand how intermolecular interactions in the solid state affect the molecular structure compared to its state in solution.

Mass Spectrometric Approaches for Complex Mixture Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a vital tool for the analysis of this compound, both as a pure compound and within complex mixtures. It provides information on molecular weight and, through fragmentation analysis, on the compound's structure.

Complex Mixture Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for separating and identifying components in a mixture. This is particularly relevant for analyzing reaction products or environmental samples where multiple oximes and related compounds might be present. thieme-connect.denih.gov The combination of the retention time from the GC and the mass spectrum from the MS detector provides a high degree of confidence in the identification of this compound. Derivatization is sometimes employed to improve sensitivity and chromatographic behavior in complex analyses. nih.govnih.gov

Fragmentation Pathways: Under electron ionization (EI), the molecule is ionized to form a radical cation (M•+), which then undergoes fragmentation. The resulting pattern of fragment ions is a fingerprint for the molecule. For this compound, key fragmentation processes would include:

α-Cleavage: The bonds adjacent to the functional groups (hydroxyl and oxime) are prone to breaking. A common fragmentation for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. uni-saarland.delibretexts.org For the oxime, cleavage of the C-C bond alpha to the C=N group is also expected. The most significant α-cleavage would likely be the loss of a methyl radical (•CH₃) from the tertiary carbon (C3), leading to a stable oxonium ion or iminium ion.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds and their derivatives, including oximes, that have a γ-hydrogen atom. nih.gov However, this compound lacks the necessary γ-hydrogen, so a classical McLafferty rearrangement is not expected.

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols. libretexts.org

Loss of other small neutral molecules: Fragmentation could also involve the loss of species like NO or •OH.

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by selecting a specific fragment ion and breaking it down further. This technique helps to establish fragmentation pathways definitively and can be used to distinguish between isomers that might produce similar initial mass spectra. unito.it

A plausible fragmentation pathway for this compound (Molecular Weight: 117.15 g/mol ) is detailed in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Mechanism |

| 117 | 102 | 15 (•CH₃) | α-cleavage: Loss of a methyl radical from the C3 position. |

| 117 | 100 | 17 (•OH) | Cleavage of the N-OH bond or loss of the tertiary alcohol group. |

| 117 | 99 | 18 (H₂O) | Dehydration: Loss of a water molecule from the tertiary alcohol. |

| 117 | 74 | 43 (•C(CH₃)₂) | Cleavage of the C2-C3 bond. |

| 117 | 58 | 59 (•C(CH₃)₂OH) | α-cleavage: Loss of the hydroxydimethylmethyl radical. |

This table represents plausible fragmentation pathways based on general principles of mass spectrometry. Actual spectra would be required for confirmation.

X-ray Diffraction Studies of Crystalline Forms and Co-crystals

As of now, no specific single-crystal X-ray diffraction data for this compound has been reported in the Cambridge Structural Database. However, the structural chemistry of oximes in the solid state is well-studied, allowing for strong predictions about its crystalline packing. scispace.com

Crystalline Forms: Oximes are capable of acting as both hydrogen-bond donors (via the -OH group) and hydrogen-bond acceptors (via the nitrogen and oxygen atoms). scispace.com This dual capability typically leads to the formation of robust hydrogen-bonded networks in the solid state. The most common arrangements are:

Dimers: Two oxime molecules form a cyclic structure through O-H···N hydrogen bonds. scispace.com

Catemers (Chains): The oxime molecules link head-to-tail to form one-dimensional chains, also via O-H···N hydrogen bonds. scispace.com

Given that this compound possesses an additional tertiary alcohol group, its crystal structure would likely feature a more complex, three-dimensional hydrogen-bonding network. The alcohol's -OH group would participate in additional O-H···O or O-H···N interactions, potentially linking the primary oxime dimers or chains into larger supramolecular assemblies. The presence of bulky methyl groups would also influence the steric packing of the molecules in the crystal lattice.

Co-crystals: The ability of the oxime and alcohol groups to form strong hydrogen bonds makes this compound an excellent candidate for forming co-crystals. Co-crystallization with other molecules (co-formers) that have complementary hydrogen-bonding sites (e.g., carboxylic acids, amides) could be used to modify the physical properties of the solid, such as solubility or melting point. The study of oxime-containing metal complexes also shows their versatility in forming ordered crystalline structures. asianpubs.orgmdpi.com

Specialized Applications in Chemical Sciences

The Role of 3-Hydroxy-3-methyl-2-butanone (B89657) Oxime in Organic Synthesis as a Reagent or Intermediate

Oximes are well-established, versatile functional groups in organic synthesis, serving as precursors to a variety of nitrogen-containing compounds such as amines, nitriles, and amides. researchgate.net They are particularly valuable in the construction of heterocyclic ring systems, which are core structures in many natural products and pharmaceuticals. researchgate.netresearchgate.net

A notable application of a derivative of 3-hydroxy-3-methyl-2-butanone oxime is in the synthesis of 1-hydroxyimidazole (B8770565) derivatives. Specifically, the acetate (B1210297) of 3-hydroxyamino-2-butanone oxime has been shown to react with arylglyoxals to produce 2-aroyl-1-hydroxy-4,5-dimethylimidazoles. researchgate.net This reaction proceeds through the initial formation of an α-aroylnitrone intermediate, which then undergoes acid-catalyzed cyclization to yield the imidazole (B134444) ring system. researchgate.net The reaction has been demonstrated with a variety of substituted arylglyoxals, affording the corresponding imidazole products in moderate to good yields.

| Aryl Group (Ar) in Arylglyoxal | Product | Yield (%) |

| Phenyl | 2-Benzoyl-1-hydroxy-4,5-dimethylimidazole | 52 |

| 4-Methylphenyl | 1-Hydroxy-4,5-dimethyl-2-(4-methylbenzoyl)imidazole | 55 |

| 4-Methoxyphenyl | 1-Hydroxy-2-(4-methoxybenzoyl)-4,5-dimethylimidazole | 48 |

| 4-Chlorophenyl | 2-(4-Chlorobenzoyl)-1-hydroxy-4,5-dimethylimidazole | 60 |

| 4-Bromophenyl | 2-(4-Bromobenzoyl)-1-hydroxy-4,5-dimethylimidazole | 63 |

| 4-Nitrophenyl | 1-Hydroxy-4,5-dimethyl-2-(4-nitrobenzoyl)imidazole | 35 |

This synthetic route highlights the utility of this compound derivatives as valuable intermediates for the construction of complex heterocyclic molecules with potential biological activity.

Applications in Catalysis: Design of Metal-Oxime Catalysts for Specific Transformations

The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, making oximes effective ligands in coordination chemistry and catalysis. nist.gov Metal complexes of oximes have been investigated for their catalytic activity in a range of organic transformations.

A notable example involving a derivative of the target compound is the formation of a nickel(II) complex, specifically Bis[3-(hydroxyamino)-3-methyl-2-butanone oximato(2-)-N,N']nickel. acs.org In this complex, the deprotonated oxime and hydroxylamino groups of two ligand molecules coordinate to the nickel center. The resulting structure is related to the well-known bis(dimethylglyoximato)nickel(II) complex. acs.org While the initial research focused on the synthesis and structural characterization of this complex, the formation of such stable metal complexes suggests the potential for catalytic applications.

The broader class of metal-oxime complexes has been shown to catalyze various reactions, including oxidations and reductions. The specific steric and electronic properties of the this compound ligand, with its tertiary alcohol group, could influence the catalytic activity and selectivity of its metal complexes. Further research into the catalytic properties of these specific metal-oxime complexes is warranted to explore their potential in facilitating novel chemical transformations.

Utilization in Advanced Materials Science: Precursors for Polymeric or Nanostructured Materials

The functional groups present in this compound make it a candidate for incorporation into polymeric structures or as a precursor for the synthesis of advanced materials. The hydroxyl group can participate in polymerization reactions, such as esterification or etherification, to form polymer backbones or side chains. The oxime group can also be involved in polymerization or cross-linking reactions.

While direct applications of this compound in materials science are not extensively documented, its precursor, 3-hydroxy-3-methyl-2-butanone, has been identified as a useful synthon in the preparation of nonlinear optical (NLO) chromophores. researchgate.net NLO materials are crucial for applications in optoelectronics and photonics. nih.govresearchgate.net The structural framework of the oxime could potentially be functionalized to create novel NLO materials.

The ability of the oxime to form metal complexes also opens up possibilities for creating metal-containing polymers or nanostructured materials. These materials could exhibit interesting magnetic, electronic, or catalytic properties. For instance, the controlled decomposition of such metal-oxime complexes could be a route to synthesizing metal oxide nanoparticles with specific sizes and morphologies.

Development of Chemosensors and Recognition Systems (Mechanism-Based)

Chemosensors are molecules designed to selectively bind to a specific analyte, resulting in a detectable signal, such as a change in color or fluorescence. The chelating ability of the α-hydroxyoxime group in this compound suggests its potential for use in the development of chemosensors for metal ions. The oxygen atom of the hydroxyl group and the nitrogen atom of the oxime group can act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion.

While specific chemosensors based on this compound have not been extensively reported, the principle has been demonstrated with other α-hydroxyoximes. The interaction of the α-hydroxyoxime with a metal ion can lead to changes in the electronic properties of the molecule, which can be transduced into an optical or electrochemical signal. For example, the complexation could alter the molecule's absorption or fluorescence spectrum, forming the basis for a colorimetric or fluorescent sensor.

Furthermore, potentiometric sensors based on ion-selective electrodes (ISEs) often utilize chelating agents to achieve selectivity for a particular ion. nih.govmedmedchem.com An ISE incorporating this compound or a derivative as the ionophore could potentially be developed for the selective detection of specific metal ions. The selectivity would be governed by the stability of the complex formed between the oxime and the target metal ion.

Applications in Separation Science and Extraction Processes

The ability of oximes to form stable, neutral complexes with metal ions that are soluble in organic solvents makes them valuable reagents in separation science, particularly in the field of solvent extraction. This technique is widely used in hydrometallurgy for the recovery and purification of metals.

Phenolic oximes, such as substituted salicylaldoximes, are commercially used for the selective extraction of copper from acidic leach solutions. researchgate.netcore.ac.uk The mechanism involves the formation of a neutral copper-oxime complex that partitions into the organic phase, leaving other metal ions in the aqueous phase.

Although this compound is not a phenolic oxime, its α-hydroxyoxime functionality provides a similar bidentate chelation site for metal ions. Research has shown that various oxime-based extractants can be effective for the separation of different metal ions. researchgate.net The specific structure of this compound, with its aliphatic backbone, would influence its solubility in different organic solvents and its selectivity towards different metal ions. The extraction efficiency and selectivity are dependent on factors such as the pH of the aqueous phase and the nature of the organic solvent used. Further studies could explore the potential of this compound for the selective extraction of valuable or toxic metals from aqueous solutions.

Future Research Directions and Emerging Paradigms for 3 Hydroxy 3 Methyl 2 Butanone Oxime Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The conventional synthesis of oximes often involves the condensation reaction between a ketone and hydroxylamine (B1172632), sometimes requiring reflux in an organic medium with an acid or base catalyst. ijprajournal.comresearchgate.net While effective, these batch processes can present challenges in scalability, safety, and process control. The transition to continuous flow chemistry offers a promising alternative for the synthesis of 3-Hydroxy-3-methyl-2-butanone (B89657) oxime.

Flow chemistry has demonstrated significant advantages for various chemical transformations, including the synthesis of other oximes, by offering remarkable reductions in reaction time and enabling safer scale-up of processes. nih.govdurham.ac.uk By utilizing continuous flow reactors, researchers can achieve precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purity. nih.gov For the synthesis of 3-Hydroxy-3-methyl-2-butanone oxime, a flow process could enable the safe handling of reagents and the potential for integrating in-line purification, streamlining the entire production. researchgate.net

Automated synthesis platforms, coupled with flow reactors, could further revolutionize the production and screening of novel derivatives. These systems would allow for high-throughput experimentation, rapidly exploring a wide range of reaction conditions or generating libraries of related oxime compounds for various applications.

Table 1: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Proposed Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes durham.ac.uk |

| Temperature Control | Moderate (potential for hotspots) | Precise and uniform |

| Safety | Handling of bulk reagents | In-situ generation, smaller volumes nih.gov |

| Scalability | Complex, non-linear | Linear and straightforward durham.ac.uk |

| Product Purity | Variable, may require extensive purification | High, with potential for in-line purification |

| Waste Generation | Higher solvent-to-product ratio | Minimized solvent usage |

Exploration of Bio-Inspired Catalysis and Biomimetic Systems

Nature provides a masterclass in efficient and selective catalysis. Bio-inspired catalysis seeks to mimic the function of natural enzymes to drive chemical reactions under mild, environmentally friendly conditions. ethz.ch Future research into the synthesis of this compound could greatly benefit from this approach.

The development of catalysts that mimic the active sites of enzymes could lead to highly selective oximation processes at ambient temperature and neutral pH. researchgate.net For instance, aniline and its derivatives have been shown to be effective nucleophilic catalysts for oxime formation, particularly in biological settings. acs.orgnih.gov Exploring similar small-molecule organocatalysts could enhance reaction rates and eliminate the need for harsh acidic or basic conditions often used in traditional methods. acs.org

Furthermore, the use of actual enzymes (biocatalysis) for the reduction of the oxime group could provide a stereoselective route to chiral amines, which are valuable building blocks in pharmacology. nsf.gov This approach aligns with green chemistry principles by utilizing renewable catalysts that operate in aqueous media.

Advances in Computational Design of Novel Oxime Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental work. biointerfaceresearch.com For this compound, computational modeling can accelerate the discovery of new derivatives with tailored functionalities.

Researchers can use DFT to:

Predict Stereochemistry: Determine the most stable geometric isomer (E/Z) of the oxime and its derivatives, which is crucial as different isomers can have varied biological activities or material properties. mdpi.com

Analyze Reactivity: Model reaction mechanisms to understand and optimize synthetic pathways. researchgate.net

Screen for Properties: Calculate electronic properties (HOMO-LUMO gaps), stability, and potential biological activity of novel, yet-to-be-synthesized derivatives. biointerfaceresearch.comrsc.org This in silico screening saves significant time and resources compared to traditional trial-and-error synthesis.

By modifying the core structure—for example, by esterifying the hydroxyl group or substituting other parts of the molecule—computational models can predict how these changes will affect the molecule's function, be it as a ligand for metal extraction, a precursor for dynamic materials, or a pharmacologically active agent. researchgate.netbeilstein-journals.org

Table 2: Illustrative Data from a Hypothetical Computational Screening of this compound Derivatives

| Derivative ID | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Application |

| HMBO-01 | O-acetyl group | 4.85 | Precursor for N-heterocycles |

| HMBO-02 | O-allyl group | 4.72 | Monomer for polymer synthesis |

| HMBO-03 | p-nitrophenyl ether | 4.15 | Potential chromogenic sensor |

| HMBO-04 | Thio-oxime variant | 4.98 | Enhanced metal chelation |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Sustainable Synthesis and Green Chemistry Principles in Oxime Production

The chemical industry is under increasing pressure to adopt more environmentally friendly processes. The synthesis of this compound is ripe for innovation guided by the principles of green chemistry. ijprajournal.com Traditional oxime synthesis can involve toxic solvents like pyridine and generate significant waste. nih.gov

Future research will likely focus on:

Greener Solvents: Replacing traditional organic solvents with water, mineral water, or even conducting reactions under solvent-free conditions. nih.govias.ac.in

Alternative Catalysts: Developing solid, reusable catalysts to replace corrosive or hazardous liquid acids and bases. nih.gov The use of natural acids from fruit juices has also been explored as an eco-friendly alternative. ijprajournal.com

Atom Economy: Investigating synthetic routes like ammoximation, which has been successfully industrialized for other oximes and features high atom utilization and environmental friendliness. acs.org This process directly uses a ketone, ammonia, and an oxidizing agent to produce the oxime and water. acs.org

Energy Efficiency: Employing methods like grindstone chemistry (mechanochemistry) or microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Synergistic Research Across Interdisciplinary Fields

The full potential of this compound will be realized through collaborations that cross traditional scientific boundaries. Oximes are versatile compounds with applications in numerous fields. researchgate.netwikipedia.org

Materials Science: The N-O bond in the oxime functional group can be utilized to create dynamic materials. nsf.govresearchgate.net Collaborations could lead to the development of self-healing polymers or adaptable hydrogels where this compound derivatives serve as cross-linking agents.

Medicinal Chemistry: Oximes are a critical class of compounds in medicine, famously used as antidotes for organophosphate poisoning and integrated into FDA-approved antibiotics. nih.gov Interdisciplinary research with pharmacologists and biochemists could explore derivatives of this compound for novel therapeutic applications.

Analytical Chemistry: As effective ligands for metal ions, oximes like dimethylglyoxime are classic analytical reagents. wikipedia.org Research could focus on developing derivatives of this compound as selective chelators for environmental monitoring or hydrometallurgy. wikipedia.org

Synthetic Chemistry: The oxime group is a versatile intermediate for synthesizing a wide array of nitrogen-containing compounds, such as amides via the Beckmann rearrangement, amines, and various N-heterocycles. nsf.govnih.gov Continued research in this area will expand the synthetic utility of this molecule.

By fostering synergistic research, the scientific community can unlock new applications and create innovative solutions built upon the unique chemical architecture of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-hydroxy-3-methyl-2-butanone oxime in laboratory settings?

- Methodological Answer : A common approach involves cyanohydrin synthesis starting from 3-hydroxy-3-methyl-2-butanone. The process includes:

- Step 1 : Cyanohydrin formation via nucleophilic addition of cyanide to the carbonyl group.

- Step 2 : Hydrolysis of the intermediate (e.g., 2,3-dihydroxy-2,3-dimethylbutanonitrile) under controlled acidic or basic conditions to yield the oxime.

- Critical Considerations : Reaction temperature and pH must be optimized to minimize byproducts like nitriles or imines .

Q. What key physical properties influence the handling and storage of this compound?

- Physical Properties :

- Melting Point : 84–86°C

- Boiling Point : 219.6°C at 760 mmHg

- Density : 1.02 g/cm³

- Solubility : Soluble in acetone and diethyl ether; sparingly soluble in water.

Q. What safety protocols are essential for handling this compound in a laboratory?

- PPE Recommendations :

- Eye/Face Protection : Face shields and safety glasses compliant with NIOSH or EN 166 standards.

- Skin Protection : Nitrile gloves inspected for integrity before use; avoid latex due to permeability risks.

- Respiratory Protection : P95 respirators for low exposure; OV/AG/P99 for higher concentrations .

Advanced Research Questions

Q. How does oxime-nitrone tautomerism influence reaction pathways in this compound?

- Mechanistic Insight : Computational studies (e.g., DFT) reveal that 1,2-hydrogen shifts mediate tautomerism between oxime and nitrone forms. This equilibrium impacts nucleophilic addition reactions, as the nitrone tautomer exhibits higher electrophilicity.

- Experimental Validation : Use NMR or IR spectroscopy to monitor tautomeric ratios under varying solvents (e.g., polar vs. nonpolar) .

Q. How can discrepancies between experimental and theoretical hydroxyl radical reaction rate constants be resolved?

- Case Study : Experimental rate constants for OH + this compound (e.g., 1.2 × 10⁻¹¹ cm³/molecule/s) conflict with theoretical predictions by ~30%.

- Resolution Strategies :

- Re-evaluate Computational Models : Include anharmonic corrections or multi-reference methods for transition states.

- Experimental Reproducibility : Conduct absolute measurements (e.g., laser flash photolysis) to reduce systematic errors .

Q. What are the photolysis products of this compound under UV radiation, and how do reaction conditions affect yields?

- Photolysis Pathways :

- Primary Products : Acetone, acetic acid, formaldehyde, CO, and methanol.

- Mechanism : Radical intermediates form via C–N or C–O bond cleavage under UV irradiation (λ = 254 nm).

Q. How does the compound’s stability vary under non-standard storage conditions?

- Stability Profile :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。